molecular formula C19H24N2 B1617086 Prazepine CAS No. 73-07-4

Prazepine

Cat. No.: B1617086
CAS No.: 73-07-4
M. Wt: 280.4 g/mol
InChI Key: UKCVXGBHVGMFCN-UHFFFAOYSA-N
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Preparation Methods

Prazepine can be synthesized chemically through various synthetic routes. One common method involves the reaction of dibenzazepine with dimethylaminopropyl chloride under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like sodium amide.

Chemical Reactions Analysis

Prazepine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Prazepine is similar to other tricyclic antidepressants such as imipramine and amitriptyline. this compound has a unique structure with the central ring nitrogen in a different location compared to imipramine . This structural difference may contribute to variations in their pharmacological effects and side effect profiles. Other similar compounds include desipramine, nortriptyline, and clomipramine .

Properties

CAS No.

73-07-4

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

UKCVXGBHVGMFCN-UHFFFAOYSA-N

SMILES

CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31

Canonical SMILES

CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31

73-07-4

Origin of Product

United States

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